molecular formula C10H18N4 B031646 2a,4a,6a,8a-Decahydrotetraazacyclopent[fg]acenaphthylene CAS No. 74199-09-0

2a,4a,6a,8a-Decahydrotetraazacyclopent[fg]acenaphthylene

Cat. No. B031646
CAS RN: 74199-09-0
M. Wt: 194.28 g/mol
InChI Key: YSPZOYMEWUTYDA-UHFFFAOYSA-N
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Patent
US05874573

Procedure details

1,4,7,10-tetraazadodecane (1.1.4) trihydrobromide in acetonitrile with potassium carbonate was reacted with glyoxal to form 1,4,7,10-tetraazatetracyclo-[5,5,2,04,13,010,14 ] tetradecane (1.1.23). Following separation the pure product was obtained by low pressure distillation. This was dissolved in acetonitrile and benzylbromide was added to form 1,7-dibenzylonium-1,4,7,10-tetraazatetracyclo[5,5,2,04,13,010,14 ] tetradecane (1.1.24). Following recrystallization from ethanol this was reacted with sodium borohydride. HCl was added, followed by water and NaOH, and the product extracted with chloroform. Following evaporation of solvent the solids were dissolved in methanol and HBr was added to obtain 1,7-dibenzyl-1,4,7,10-tetraazabicyclo [5.5.2] tetradecane (1.1.25) as the hydrobromide salt. This was dissolved in water and reduced using H2 and a Pd-C catalyst to remove the benzyl groups. Purification of the title compound was by crystallization of the hydrobromide salt. The base form was obtained by low pressure distillation following addition of base. ##STR9## 1.1.26 1,4,7,10,13-Pentaazabicyclo [8.5.2]heptadecane.
Name
1,4,7,10-tetraazadodecane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][NH:4][CH2:5][CH2:6][NH:7][CH2:8][CH2:9][NH:10][CH2:11][CH3:12].C(=O)([O-])[O-].[K+].[K+].[CH:19]([CH:21]=O)=O>C(#N)C>[N:10]12[CH:21]3[N:7]([CH2:6][CH2:5][N:4]4[CH:19]3[N:1]([CH2:12][CH2:11]1)[CH2:2][CH2:3]4)[CH2:8][CH2:9]2 |f:1.2.3|

Inputs

Step One
Name
1,4,7,10-tetraazadodecane
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCNCCNCCNCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N12CCN3CCN4CCN(CC1)C4C23

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.